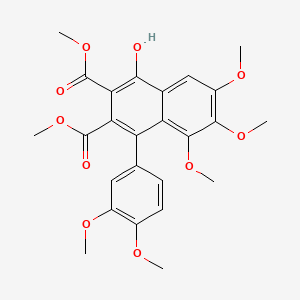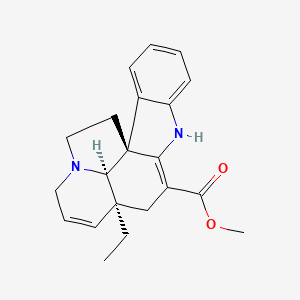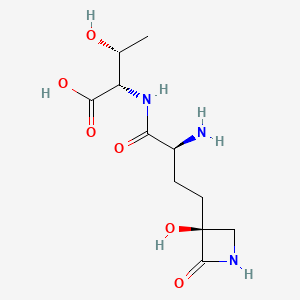
Tartrazine
Descripción general
Descripción
Tartrazine is a synthetic lemon yellow azo dye primarily used as a food coloring agent. It is known for its vibrant yellow hue and is widely used in various industries, including food, pharmaceuticals, and cosmetics . The chemical name of this compound is trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tartrazine is synthesized from 4-amino-benzenesulphonic acid, which is diazotized using hydrochloric acid and sodium nitrite. The resulting diazo compound is then coupled with 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid or its methyl or ethyl ester .
Industrial Production Methods: The industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as filtration, drying, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tartrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Aromatic amines.
Substitution: Substituted this compound derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Tartrazine has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in chromatographic analysis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential effects on enzymatic activities and interactions with proteins.
Industry: Widely used as a colorant in food, pharmaceuticals, and cosmetics.
Mecanismo De Acción
Comparación Con Compuestos Similares
Sunset Yellow FCF: Another azo dye with a similar structure but different color properties.
Allura Red AC: A red azo dye used in similar applications.
Amaranth: A red azo dye with different chemical properties.
Uniqueness of Tartrazine: this compound is unique due to its specific yellow hue and its widespread use in various industries. Its chemical structure allows for versatile applications, making it a preferred choice for many manufacturers .
Propiedades
Número CAS |
1934-21-0 |
|---|---|
Fórmula molecular |
C16H12N4NaO9S2+ |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
sodium;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2.Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);/q;+1 |
Clave InChI |
KVMUSGMZFRRCAS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[Na+] |
Apariencia |
Orange to yellow solid powder |
Color/Form |
Bright orange-yellow powder |
melting_point |
greater than 572 °F (NTP, 1992) |
Descripción física |
C.i. pigment yellow 100 is a yellow to greenish-yellow powder. (NTP, 1992) Water or Solvent Wet Solid Dry Powder; NKRA Bright orange-yellow solid; [Merck Index] Hygroscopic; [HSDB] Orange powder; [MSDSonline] |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
34175-08-1 (parent) 74920-66-4 (barium salt) 84681-80-1 (barium salt (2:3)) |
Vida útil |
>2 years if stored properly |
Solubilidad |
less than 1 mg/mL at 70 °F (NTP, 1992) In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) In glycerol, 18.0 g/100 mL at 25 °C; in propylene glycol, 7.0 g/100 mL at 25 °C In ethanol, 0.8 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL Soluble in concentrated sulfuric acid |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Barium, Tartrazine FD and C Yellow No. 5 Tartrazine Tartrazine Barium Tartrazine Barium (2:3) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


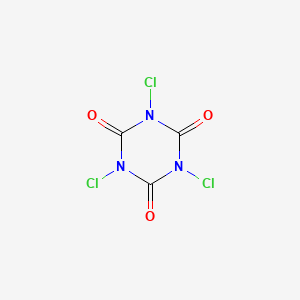
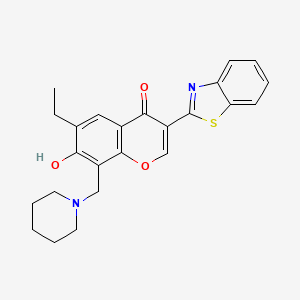
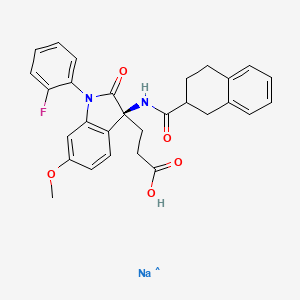
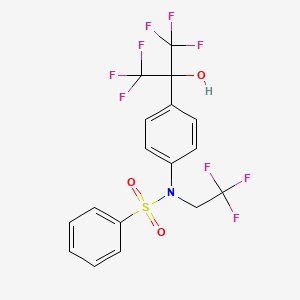
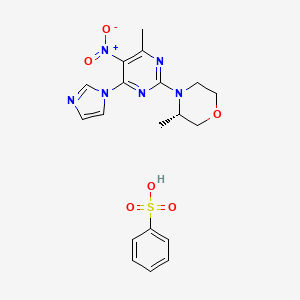
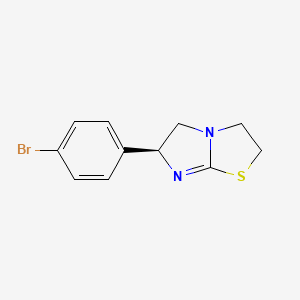
![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/new.no-structure.jpg)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
